N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine, 4-isopropylphenol, and pyridin-2-ylmethylamine. These intermediates are then subjected to acylation and condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups may be susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Industry: Utilizing its chemical properties for various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other acetamide derivatives with furan, phenoxy, and pyridine moieties. Examples could be:
- N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
- N-(furan-2-ylmethyl)-2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The uniqueness of N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-17(2)18-8-10-20(11-9-18)27-16-22(25)24(15-21-7-5-13-26-21)14-19-6-3-4-12-23-19/h3-13,17H,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIDHNDURKKJIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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